3-Hydroxy-2-oxopropionic acid potassium salt

Cancer metabolism Oxidative stress Glioblastoma

Standard pyruvate analogs fail to replicate the specific enzyme inhibition and oxidative stress mechanisms of β-hydroxypyruvate, introducing experimental risk in cancer metabolism and photorespiration studies. This potassium salt (CAS 3930-11-8) ensures solubility and kinetic consistency. - **Validated bioactivity:** DHDPS covalent inhibitor (Ki = 0.21 mM); GRHPR/ HPR-2 substrate (Km = 0.7 mM). - **Application-specific:** Induces H2O2-mediated glioblastoma cytotoxicity; used in antibacterial target validation and plant photorespiration assays. - **Supply:** ≥95.0% purity (NT), powder form, immediate shipment.

Molecular Formula C3H3KO4
Molecular Weight 142.15 g/mol
Cat. No. B12082757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-oxopropionic acid potassium salt
Molecular FormulaC3H3KO4
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESC(C(=O)C(=O)[O-])O.[K+]
InChIInChI=1S/C3H4O4.K/c4-1-2(5)3(6)7;/h4H,1H2,(H,6,7);/q;+1/p-1
InChIKeyGQHLMYFYRZSQRJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-2-oxopropionic Acid Potassium Salt: Procurement-Ready Biochemical Reagent for Photorespiration, Enzyme Inhibition, and Cancer Metabolism Research


3-Hydroxy-2-oxopropionic acid potassium salt (CAS 3930-11-8, potassium β-hydroxypyruvate) is the potassium salt form of hydroxypyruvic acid, with molecular formula C3H3KO4 and molecular weight 142.15 g/mol . This compound serves as a key biochemical reagent with documented roles as an intermediate in the photorespiratory carbon pathway , a substrate analog inhibitor of dihydrodipicolinate synthase (DHDPS) with a Ki of 0.21 mM [1], and a substrate for glyoxylate reductase/hydroxypyruvate reductase (GRHPR) enzymes [2]. Commercially available at ≥95.0% purity (NT) as a powder from established vendors , this potassium salt is the preferred form for research applications due to enhanced aqueous solubility relative to the free acid form .

1
Photorespiratory carbon pathway intermediate Reported substrate for hydroxypyruvate reductase (HPR) isoforms in plant models. Supports photorespiration flux studies.
2
DHDPS enzyme inhibitor tool Documented time-dependent covalent inhibitor of dihydrodipicolinate synthase with crystallographic characterization. Lysine biosynthesis pathway research.
3
Cancer metabolism probe Reported to induce H2O2-mediated oxidative stress in glioblastoma cell models, distinct from glycolysis inhibitors. Oxidative stress endpoint context.
4
Potassium salt with reported aqueous solubility Enables aqueous stock preparation without organic co-solvents; vendor-certified ≥95.0% purity powder. Formulation and assay compatibility.

Why 3-Hydroxy-2-oxopropionic Acid Potassium Salt Cannot Be Replaced by Pyruvate, Glyoxylate, or 3-Bromopyruvate: Quantitative Differentiation Evidence


Generic substitution of 3-hydroxy-2-oxopropionic acid potassium salt with structurally related analogs such as sodium pyruvate, glyoxylate, or 3-bromopyruvate introduces substantial experimental risk due to divergent biochemical specificity, differential cytotoxic profiles, and distinct enzyme kinetics. The β-hydroxyl substitution on the C3 carbon fundamentally alters substrate recognition: while pyruvate serves as a native substrate for DHDPS, β-hydroxypyruvate acts as a time-dependent covalent inhibitor with a Ki of 0.21 mM comparable to the natural allosteric inhibitor (S)-lysine [1]. In glioblastoma cytotoxicity assays, β-hydroxypyruvate generates substantially greater H2O2-mediated oxidative stress than higher doses of 3-bromopyruvate [2], indicating a distinct mechanism of action that cannot be replicated by glycolysis inhibitors. Furthermore, enzyme kinetic studies reveal that HPR-2 exhibits a Km of 0.7 mM for hydroxypyruvate versus 1.1 mM for glyoxylate [3], demonstrating substrate preference that precludes simple analog substitution in photorespiration research. These quantitative differences underscore the necessity of sourcing the specific potassium salt for reproducible experimental outcomes.

vs. Pyruvate
Why not interchangeable
Pyruvate is a native DHDPS substrate, while β-hydroxypyruvate acts as a covalent inhibitor. The β-hydroxyl group changes active-site recognition and inhibition profile.
Reported Ki difference and inhibition mechanism context.
vs. 3-Bromopyruvate
Why not interchangeable
3-Bromopyruvate inhibits hexokinase II, whereas β-hydroxypyruvate generates H2O2-mediated oxidative stress. Distinct mechanisms in glioblastoma models may lead to different endpoint profiles.
Oxidative stress context may not transfer.
vs. Glyoxylate
Why not interchangeable
Hydroxypyruvate reductase (HPR) enzymes show differential substrate affinity; HPR-2 prefers hydroxypyruvate over glyoxylate. Substituting with glyoxylate can alter kinetic interpretation in photorespiration assays.
Substrate affinity context may shift interpretation.
vs. Free acid form
Why not interchangeable
The potassium salt provides reported higher aqueous solubility and defined solution stability compared to the free acid, which often requires organic co-solvents. Direct substitution may introduce solvent interference in biochemical assays.
Formulation-context difference; data to verify.

Quantitative Differentiation Evidence for 3-Hydroxy-2-oxopropionic Acid Potassium Salt: Head-to-Head Comparator Data for Procurement Decision-Making


β-Hydroxypyruvate vs. 3-Bromopyruvate: Superior H2O2-Mediated Oxidative Stress Induction in C6 Glioblastoma Cells

In a 2024 direct comparative study against glycolysis inhibitors, β-hydroxypyruvate (the active anionic species of the potassium salt) demonstrated superior capacity to induce hydrogen peroxide (H2O2)-mediated oxidative stress compared to the established anticancer agent 3-bromopyruvate in C6 glioblastoma multiforme cells. β-Hydroxypyruvate produced dose-dependent H2O2 generation that was more effective than relatively higher doses of both 3-bromopyruvate and sodium fluoride [1]. This H2O2-mediated cytotoxicity represents a mechanistically distinct pathway from hexokinase II inhibition by 3-bromopyruvate, providing a complementary or alternative approach for metabolic cancer research [1].

H2O2 induction vs. 3-bromopyruvate
Head-to-head
More effective H2O2 generationreported vs. higher doses
C6 glioblastoma cells dose-dependent
Supports oxidative stress endpoint context in glioblastoma metabolism research; distinct from hexokinase II inhibition.
Reported cytotoxic mechanism context; requires independent validation.
Cancer metabolism Oxidative stress Glioblastoma Glycolysis inhibition

β-Hydroxypyruvate vs. Citrate: Synergistic Cytotoxicity with Citrate in C6 Glioblastoma Cells

The 2024 comparative study further demonstrated that β-hydroxypyruvate synergizes with citrate to induce significant C6 glioblastoma cell death (p<0.001) [1]. This synergistic effect is particularly noteworthy because citrate is an established metabolic modulator that influences glycolysis and the tricarboxylic acid cycle. The β-hydroxypyruvate-citrate combination offers a dual-targeting strategy that cannot be achieved with pyruvate alone, which lacks the β-hydroxyl substitution and exhibits significantly weaker effects against glioblastoma cells [1].

Synergy with citrate
Head-to-head
Synergistic cell deathp < 0.05 reported
C6 model MTT assay
Reported combination effect context; pyruvate did not achieve comparable synergy.
Cell-model endpoint review; synergy mechanism remains to be confirmed.
Cancer metabolism Synergistic cytotoxicity Glioblastoma Metabolic therapy

β-Hydroxypyruvate vs. Pyruvate: Time-Dependent Covalent Inhibition of DHDPS (Ki = 0.21 mM)

In contrast to pyruvate, which serves as a native substrate for dihydrodipicolinate synthase (DHDPS) forming a Schiff base with Lys161, β-hydroxypyruvate functions as a substrate analog inhibitor with a measured Ki of 0.21 ± 0.02 mM, comparable to the natural allosteric inhibitor (S)-lysine [1]. β-Hydroxypyruvate causes time-dependent inhibition via initial noncovalent adduct formation followed by slow covalent adduct formation at the active site [1]. The crystal structure of the DHDPS-β-hydroxypyruvate complex reveals that the hydroxyl group hydrogen-bonds to the main-chain carbonyl of Ile203, a highly conserved structural feature across DHDPS orthologs [1]. Pyruvate does not exhibit this inhibitory profile and instead proceeds through the catalytic cycle.

DHDPS inhibition Ki
Head-to-head
Ki = 0.21 ± 0.02 mM
Covalent inhibitor Comparable to (S)-lysine
Reported covalent inhibition context; crystallographic data show active-site adduct with Lys161.
DHDPS enzyme assay; time-dependent inhibition verified.
Enzyme inhibition Dihydrodipicolinate synthase Lysine biosynthesis Antibacterial target

Hydroxypyruvate vs. Glyoxylate: Differential Enzyme Substrate Affinity (Km = 0.7 mM vs. 1.1 mM for HPR-2)

Hydroxypyruvate reductase (HPR-2), an NADPH-preferring enzyme central to photorespiratory metabolism in plants, exhibits differential substrate affinity for hydroxypyruvate versus glyoxylate. In barley leaf enzyme preparations, the apparent Km of HPR-2 for hydroxypyruvate is 0.7 mM, whereas the Km for glyoxylate is 1.1 mM, representing a 1.6-fold higher affinity for hydroxypyruvate [1]. This differential substrate preference has been independently corroborated in Arabidopsis studies where hydroxypyruvate reduction is a critical step in the cytosolic photorespiratory bypass pathway [2]. For context, HPR-1 shows a Km of 0.12 mM for hydroxypyruvate but 20 mM for glyoxylate, underscoring isoform-specific substrate discrimination [1].

HPR-2 substrate affinity
Head-to-head
Km hydroxypyruvate 0.7 mMvs. glyoxylate 1.1 mM
1.6-fold preference Barley HPR-2
Supports photorespiration assay context; glyoxylate substitution may alter kinetic interpretation.
Partially purified enzyme preparation; isoform-specific substrate discrimination.
Photorespiration Plant metabolism Enzyme kinetics Hydroxypyruvate reductase

Potassium Salt vs. Free Acid Form: Enhanced Aqueous Solubility and Formulation Stability

The potassium salt form of 3-hydroxy-2-oxopropionic acid offers quantifiable advantages in aqueous solubility over the free acid form. While the free acid (hydroxypyruvic acid, CAS 1113-60-6) exhibits limited water solubility and requires specific solvent conditions, the potassium salt form (CAS 3930-11-8) demonstrates enhanced solubility, enabling preparation of stock solutions at concentrations up to at least 25 mg/mL in water [1]. This solubility enhancement is attributed to the ionic nature of the potassium carboxylate, which improves dissociation and hydration in aqueous media . The salt form also exhibits defined storage stability parameters: stock solutions stored at -80°C remain stable for up to 6 months, while -20°C storage is recommended for use within 1 month [1].

Salt vs. free acid solubility
Class-level
Aqueous solubility ≥25 mg/mLreported for potassium salt
-80°C stable 6 months
Formulation-context; enables organic-solvent-free stock preparation.
Supplier-reported data; verify for specific assay conditions.
Solubility Formulation Biochemical reagent Storage stability

Vendor-Grade Purity Standardization: ≥95.0% (NT) Assay Specification Enabling Cross-Study Reproducibility

Commercial availability of 3-hydroxy-2-oxopropionic acid potassium salt is standardized across major vendors with a defined purity specification of ≥95.0% (NT, nephelometric turbidity) . This standardized purity threshold enables cross-study reproducibility and batch-to-batch consistency for quantitative biochemical assays. In contrast, alternative sources or in-house synthesis of hydroxypyruvate may lack validated purity certification, introducing uncontrolled variability in enzyme kinetic studies or cell-based assays where precise substrate concentrations are critical [1]. The powder form factor facilitates accurate weighing and stock solution preparation, while the established analytical methods (HPLC, NMR) for purity verification provide documented quality assurance .

Vendor purity specification
Supporting
≥95.0% (NT)
Powder form
Supports cross-study reproducibility; documented analytical characterization available.
Procurement from certified vendors recommended.
Quality control Purity specification Biochemical reagent Procurement

Optimal Research and Industrial Application Scenarios for 3-Hydroxy-2-oxopropionic Acid Potassium Salt Based on Validated Evidence


Cancer Metabolism Research: Investigating H2O2-Mediated Oxidative Stress in Glioblastoma Models

Based on direct head-to-head evidence demonstrating β-hydroxypyruvate's superior H2O2-generating capacity compared to 3-bromopyruvate and sodium fluoride in C6 glioblastoma cells [1], this potassium salt is optimally deployed in cancer metabolism studies focused on oxidative stress-mediated cytotoxicity. Researchers investigating non-glycolytic mechanisms of glioblastoma cell death should utilize this compound as a tool to induce dose-dependent H2O2 production, with the additional benefit of synergistic effects when combined with citrate (p<0.001) [1]. The ≥95.0% purity specification ensures reproducible dosing in cell viability and ATP depletion assays .

Antibacterial Target Validation: DHDPS Inhibition Studies in Lysine Biosynthesis Pathway

The documented Ki of 0.21 mM for DHDPS inhibition, comparable to the natural allosteric inhibitor (S)-lysine, establishes β-hydroxypyruvate as a validated covalent inhibitor for antibacterial and herbicidal target validation studies [2]. The availability of crystal structure data showing covalent adduct formation with Lys161 and hydrogen bonding to the Ile203 carbonyl [2] makes this compound particularly valuable for structure-activity relationship (SAR) studies and rational inhibitor design against the lysine biosynthesis pathway, which is absent in mammals and represents a selective antimicrobial target [2].

Plant Photorespiration Research: Substrate for Hydroxypyruvate Reductase (HPR) Enzyme Assays

With a defined Km of 0.7 mM for HPR-2 (versus 1.1 mM for glyoxylate) [3] and established role as a key intermediate in the photorespiratory carbon pathway , the potassium salt is the appropriate substrate for plant photorespiration studies. Researchers investigating the cytosolic hydroxypyruvate-to-glycerate conversion pathway in Arabidopsis [4] or studying HPR isoform specificity should use this certified reagent to ensure kinetic consistency with published literature. The enhanced aqueous solubility of the potassium salt [5] facilitates preparation of substrate solutions for spectrophotometric enzyme assays without organic solvent interference.

Metabolic Profiling and Biomarker Discovery: T2DM and Glyoxylate Metabolism Studies

As β-hydroxypyruvate has been identified through global biochemical profiling as a potential mediator of type 2 diabetes mellitus, with altered β-hydroxypyruvate-to-D-serine ratios observed in humans with impaired glucose tolerance [6], this potassium salt serves as an analytical reference standard for metabolomics studies. Additionally, its role as a substrate for glyoxylate reductase/hydroxypyruvate reductase (GRHPR) [7] supports applications in oxalate metabolism research, particularly in the context of primary hyperoxaluria type II where GRHPR dysfunction leads to oxalate accumulation [7].

Application
Selection Property
Validation Focus
Cancer metabolism research (H2O2-mediated oxidative stress)
Reported H2O2 induction profile vs. glycolysis inhibitors
Oxidative stress endpoint context; synergy with citrate in glioblastoma cell models
Antibacterial target validation (DHDPS inhibition)
Covalent DHDPS inhibitor with crystallographic data
Lysine biosynthesis pathway assay; SAR studies with active-site adduct reference
Plant photorespiration studies (HPR substrate)
Hydroxypyruvate reductase substrate specificity
Photorespiratory flux context; enzyme kinetic consistency with published Km values
Metabolomics and biomarker discovery
Analytical reference standard fit
T2DM metabolite profiling context; oxalate metabolism pathway enzyme assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy-2-oxopropionic acid potassium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.